Boron carbide

Description

Properties

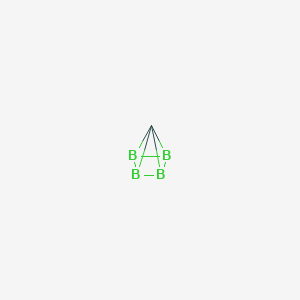

IUPAC Name |

2,3,4,5-tetraboratetracyclo[2.1.0.01,3.02,5]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CB4/c2-1-3(2)5(1)4(1)2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAHAJYZKVIDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3C14B2B43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4C, CB4 | |

| Record name | boron carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051615 | |

| Record name | Boron carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black shiny solid; [Merck Index] Black odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Boron carbide (B4C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12069-32-8, 12316-49-3, 60063-34-5 | |

| Record name | Boron carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra(10B)boron carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012316493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron carbide (B4C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetra[10B]boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON CARBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V24LJ508 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the "Black Diamond": A Technical Guide to the Physical and Chemical Properties of Boron Carbide

For Researchers, Scientists, and Drug Development Professionals

Boron carbide (B₄C), often nicknamed "black diamond," stands as a prominent member of the advanced ceramics family.[1][2] Its exceptional combination of low density, extreme hardness, and high thermal and chemical stability makes it a material of significant interest across a spectrum of high-tech applications, from ballistic armor and cutting tools to nuclear shielding and semiconductor devices.[1][3][4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its fundamental structure and synthesis.

Physical Properties of this compound

The remarkable characteristics of this compound stem from its complex crystal structure and strong covalent bonding.[3][4] It possesses a rhombohedral lattice structure composed of B₁₂ icosahedra linked by C-B-C chains.[3] This unique arrangement is the primary contributor to its exceptional physical attributes.

Mechanical Properties

This compound is renowned for its outstanding mechanical properties, most notably its extreme hardness, which is surpassed only by diamond and cubic boron nitride.[1][2][3][7][8][9] This makes it an ideal material for applications demanding high wear and abrasion resistance.[6]

| Mechanical Property | Value | Unit |

| Density | ~2.50 - 2.52 | g/cm³ |

| Vickers Hardness | >30 (2900 - 3800) | GPa (HV) |

| Knoop Hardness | 2600 - 3200 | kg/mm ² |

| Mohs Hardness | 9.5 - 9.75 | - |

| Elastic Modulus (Young's Modulus) | 450 - 470 | GPa |

| Flexural Strength | 170 - 585 | MPa |

| Compressive Strength | 1710 - 2200 | MPa |

| Fracture Toughness | 2.5 - 3.7 | MPa·m¹/² |

Data compiled from:[3][4][6][9][10][11]

Thermal Properties

This compound exhibits excellent thermal stability, maintaining its structural integrity at elevated temperatures.[4] This, combined with its moderate thermal conductivity, makes it suitable for high-temperature applications.

| Thermal Property | Value | Unit |

| Melting Point | ~2350 - 2763 | °C |

| Boiling Point | >3500 | °C |

| Thermal Conductivity | 30 - 42 | W/m·K |

| Coefficient of Thermal Expansion | 4.5 - 5.6 | µm/m·K |

| Specific Heat Capacity | ~950 | J/kg·K |

Data compiled from:[3][4][6][10][12][13]

Electrical Properties

This compound is a p-type semiconductor, with its electrical properties influenced by hopping-type transport.[1][2][3] The bandgap is dependent on the material's composition and degree of order.

| Electrical Property | Value | Unit |

| Energy Band Gap | ~2.09 | eV |

| Electrical Resistivity | 0.1 - 10 | ohm-cm |

| Electrical Conductivity | ~140 | S |

Data compiled from:[3][6][13][14]

Chemical Properties of this compound

This compound is characterized by its exceptional chemical inertness, resisting attack from most acids, alkalis, and organic compounds at room temperature.[4] This high degree of chemical stability contributes significantly to its durability in harsh environments.

| Property | Description |

| Acid Resistance | Generally inert to non-oxidizing acids. Slowly attacked by strong oxidizing acids like a mixture of hydrofluoric and nitric acid. |

| Alkali Resistance | Stable in the presence of dilute and concentrated alkalis. |

| Oxidation Resistance | Begins to oxidize in air at temperatures around 500-600°C. |

| Reactivity with Molten Metals | Can react with molten metals, particularly at high temperatures. |

Experimental Protocols

Synthesis of this compound Powder via Carbothermal Reduction

This method is a common industrial process for producing this compound powder.[15]

Methodology:

-

Precursor Preparation: Boric acid (H₃BO₃) or boron oxide (B₂O₃) is intimately mixed with a carbon source, such as carbon black or petroleum coke. The typical molar ratio of B₂O₃ to carbon is around 2:7 for the stoichiometric formation of B₄C, though an excess of the boron source is often used to compensate for volatilization.

-

Mixing: The precursors are thoroughly blended to ensure a homogeneous mixture, which is crucial for a complete reaction.

-

Heating: The mixture is placed in a graphite (B72142) crucible and heated in an electric arc furnace or a tube furnace under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Reaction: The temperature is raised to 1500-2400°C. The carbothermal reduction reaction proceeds as follows: 2B₂O₃ + 7C → B₄C + 6CO.

-

Holding Time: The reaction mixture is held at the peak temperature for a specific duration (e.g., 1-2 hours) to ensure the complete conversion to this compound.

-

Cooling and Purification: The furnace is cooled, and the resulting this compound product, which may be in the form of a solid cake, is crushed and milled to the desired particle size. Any unreacted carbon can be removed by subsequent heat treatment in air at around 600°C.

Logical Flow of Carbothermal Reduction:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wzr-ceramic.de [wzr-ceramic.de]

- 4. nanotrun.com [nanotrun.com]

- 5. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]

- 6. Resistivity by Four Probe Method (Theory) : Solid State Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. This compound (B4C) Hot Pressing Sintering for High-Density Nuclear Shielding Components [newayprecision.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. tek.com [tek.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. be-cu.com [be-cu.com]

- 14. [PDF] Thermal conductivity behavior of boron carbides. | Semantic Scholar [semanticscholar.org]

- 15. X-Ray Diffraction Analysis of Boron in this compound - UNT Digital Library [digital.library.unt.edu]

Boron carbide molar weight and density

An In-depth Technical Guide on Boron Carbide: Molar Mass and Density

Abstract

This compound (B₄C) is a technologically significant ceramic material renowned for its exceptional hardness, low density, and high thermal stability.[1] This guide provides a detailed overview of two of its fundamental physical properties: molar mass and density. It is intended for researchers, scientists, and professionals in materials science and related fields who require a thorough understanding of this compound's characteristics. This document summarizes key quantitative data, outlines the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound is a covalent material with a complex crystal structure based on B₁₂ icosahedra linked by C-B-C chains.[1] While its ideal chemical formula is often cited as B₄C, it can exist as a family of compounds with a range of compositions, which can influence its physical properties.[1]

Molar Mass and Density Data

The molar mass and density of this compound are critical parameters for both theoretical calculations and practical applications. The table below summarizes the typically accepted values for B₄C.

| Property | Value | Unit | Reference |

| Molar Mass | 55.255 | g/mol | [1] |

| 55.2547 | g/mol | [2] | |

| 55.3 | g/mol | [3] | |

| Density | 2.50 | g/cm³ | [1][4] |

| 2.51 | g/cm³ | [5] | |

| 2.52 | g/cm³ | [6][7] | |

| 2.3 - 2.55 | Mg/m³ | [8] |

Note: The variation in reported density values can be attributed to differences in stoichiometry, porosity, and measurement techniques.

Experimental Protocols

Accurate determination of the molar mass and density of this compound is essential for quality control and material specification. The following sections detail the standard methodologies employed.

Determination of Molar Mass via Empirical Formula

The molar mass of this compound is calculated from its empirical formula, which can be determined experimentally through combustion analysis.[9] This method involves the complete combustion of a known mass of this compound in the presence of oxygen to form boron trioxide (B₂O₃) and carbon dioxide (CO₂).

Experimental Procedure:

-

Sample Preparation: A precisely weighed sample (e.g., 1.00 g) of finely ground this compound powder is placed in a combustion crucible.

-

Combustion: The sample is heated in a furnace under a stream of pure oxygen. The combustion reaction is as follows: BₓCᵧ + (x + y/2)O₂ → (x/2)B₂O₃ + yCO₂

-

Product Collection: The resulting gases are passed through a series of absorption traps. Carbon dioxide is captured by a trap containing a CO₂ absorbent (e.g., soda lime), and boron trioxide is collected separately.

-

Mass Analysis: The mass of the CO₂ and B₂O₃ produced is determined by weighing the respective collection traps before and after the experiment.[9]

-

Stoichiometric Calculation:

-

The mass of carbon in the original sample is calculated from the mass of CO₂ collected.[9]

-

The mass of boron in the original sample is calculated from the mass of B₂O₃ collected.[9]

-

The masses of boron and carbon are converted to moles by dividing by their respective atomic masses (B: ~10.81 u, C: ~12.01 u).[9]

-

The simplest whole-number ratio of the moles of boron to carbon is determined to establish the empirical formula (e.g., B₄C).[9]

-

-

Molar Mass Calculation: The molar mass is calculated by summing the atomic masses of the constituent elements according to the determined empirical formula.[10]

Determination of Density

The density of this compound is a measure of its mass per unit volume. The pycnometric method is a common and accurate technique for determining the density of powdered or solid materials.[11]

Experimental Procedure (Gas Pycnometry):

-

Sample Preparation: A sample of this compound powder is dried to remove any surface moisture and accurately weighed.

-

Calibration: The volume of the empty sample chamber in the gas pycnometer is determined. This is done by filling a reference chamber of known volume with an inert gas (typically helium) to a certain pressure and then expanding it into the sample chamber, measuring the resulting pressure drop.

-

Sample Measurement: The weighed this compound sample is placed into the sample chamber.

-

Analysis: The same process of gas expansion from the reference chamber to the sample chamber is repeated. The presence of the sample reduces the available volume in the sample chamber, resulting in a different final pressure compared to the empty chamber measurement.

-

Volume Calculation: Using the principles of the ideal gas law (Boyle's Law), the volume of the solid sample is calculated based on the pressure difference.

-

Density Calculation: The density (ρ) is calculated by dividing the mass of the sample by its measured volume.

Synthesis and Characterization Workflow

The properties of this compound are highly dependent on its synthesis and processing conditions. The following diagram illustrates a typical workflow for the synthesis of this compound powder via the carbothermal reduction of boric acid, followed by densification and characterization.

Caption: Experimental workflow for this compound synthesis and characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. This compound | CB4 | CID 123279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. This compound Technical Data - Panadyne [panadyne.com]

- 6. elementschina.com [elementschina.com]

- 7. Composition of this compound [physics.nist.gov]

- 8. This compound (B4C) - Properties and Information about this compound - News - Nutpool Materials [wap.napu-materials.com]

- 9. youtube.com [youtube.com]

- 10. Molecular weight of this compound [convertunits.com]

- 11. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Thermal Stability of Boron Carbide at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron carbide (B₄C) is a highly covalent ceramic material renowned for its exceptional hardness, low density, high melting point, and excellent chemical inertness.[1][2][3] These properties make it a critical material in a wide range of demanding applications, including nuclear shielding, armor systems, cutting tools, and high-temperature thermoelectric devices.[4] Understanding its behavior at elevated temperatures is paramount for predicting its performance, ensuring operational safety, and designing novel materials with enhanced capabilities. This technical guide provides an in-depth analysis of the thermal stability of this compound, focusing on its intrinsic properties, behavior in various atmospheres, and interactions with other materials at high temperatures.

Intrinsic Thermal Properties of this compound

This compound exhibits robust thermal stability, characterized by a very high melting point and low thermal expansion.

Melting Point and Decomposition

This compound possesses a high melting point, generally reported to be around 2350°C to 2450°C.[1][2][3][5] It is known to be stable to very high temperatures. In an inert atmosphere, it can withstand temperatures beyond 2000°C without significant degradation.[5] However, its decomposition behavior can be influenced by the surrounding environment. In a vacuum, the decomposition of this compound is a thermo-activated process that can begin at temperatures as low as 1300°C, initiating with the sublimation of boron.[5]

Phase Stability and Thermal Expansion

This compound maintains its rhombohedral crystal structure over a wide temperature range.[6] High-temperature X-ray diffraction (XRD) studies have shown that the lattice parameters of this compound increase with temperature.[7] The coefficient of thermal expansion is a critical parameter for high-temperature applications, and for this compound, it is relatively low.

| Property | Value | Reference |

| Melting Point | 2350 - 2450 °C | [1][2][3][5] |

| Boiling Point | >3500 °C | [2] |

| Maximum Use Temperature (Inert Atm.) | 2450 °C | [8] |

| Coefficient of Linear Thermal Expansion (~25°C to 1000°C) | 5.54 x 10⁻⁶ K⁻¹ | [8] |

| Specific Heat (Room Temp.) | 945 J kg⁻¹ K⁻¹ | [8] |

| Thermal Conductivity (Room Temp.) | 28 W/m-K | [8] |

Thermal Behavior in Different Atmospheres

The thermal stability of this compound is significantly influenced by the surrounding atmosphere, particularly the presence of oxygen.

Behavior in Inert Atmospheres

In inert atmospheres such as argon or nitrogen, this compound exhibits high thermal stability up to very high temperatures.[9] It does not undergo significant mass loss or phase changes within its operational temperature range below the melting point.[1]

Behavior in Oxidizing Atmospheres (Air)

In the presence of oxygen, this compound's stability is compromised at elevated temperatures. Oxidation typically begins at temperatures above 600°C.[9][10] The oxidation process involves the formation of a protective glassy layer of boron oxide (B₂O₃) on the surface, which initially slows down the rate of further oxidation.

The primary oxidation reaction is:

B₄C(s) + 4O₂(g) → 2B₂O₃(l) + CO₂(g)

At temperatures above 1770 K, the evaporation of the liquid boron oxide layer and its reaction with any present water vapor to form volatile boric acids contribute to a paralinear oxidation kinetic.[11] The oxidation rate is influenced by factors such as temperature, particle size, and the partial pressure of oxygen and water vapor.[11][12]

| Temperature Range (°C) | Observation in Air | Reference |

| < 600 | Generally stable, minimal oxidation. | [9] |

| 600 - 1000 | Onset of oxidation with the formation of a B₂O₃ layer. | [10] |

| 1073 - 1873 K (800 - 1600°C) | Paralinear oxidation kinetics, influenced by B₂O₃ formation and volatilization. | [11] |

| > 1200 | Active oxidation. | [10] |

High-Temperature Reactions with Other Materials

At elevated temperatures, this compound can react with various materials, which is a critical consideration in composite materials and high-temperature structural applications.

Reaction with Metals

This compound can react with several metals at high temperatures, leading to the formation of metal borides and carbides.[13] This reactivity is attributed to the relatively low thermodynamic stability of this compound compared to other carbides.[13]

-

Titanium (Ti): Reacts with this compound to form titanium diboride (TiB₂) and free carbon. This reaction can be promoted by the sublimation of boron from the this compound surface.[5][10]

-

Silicon (Si): Reacts with this compound to form silicon carbide (SiC), leading to a change in the stoichiometry of the this compound towards a higher boron content.[13]

-

Aluminum (Al): Can form borocarbide phases at the interface.[13]

-

Iron (Fe), Nickel (Ni): Readily react with this compound to form new carbide or boride phases.[13]

-

Stainless Steel: Interaction with stainless steel becomes significant at temperatures above 600°C, forming low-melting-point iron-chromium-borides. At temperatures of 1000°C and above, this reaction can lead to severe degradation and liquefaction of the steel.

Reaction with Metal Oxides

This compound can react with metal oxides at high temperatures, a process relevant in ceramic processing and composite material fabrication. For instance, it can react with titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂).

Experimental Protocols for Thermal Analysis

The thermal stability of this compound is experimentally evaluated using several standard techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to oxidize and to quantify the mass changes associated with this process.

Methodology:

-

Sample Preparation: A small, known mass of this compound powder (typically 5-10 mg) is placed into an alumina (B75360) or platinum crucible.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., air, argon, nitrogen) is purged through the furnace at a controlled flow rate.

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 1500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.

-

Analysis: The resulting TGA curve plots mass change versus temperature. The onset of oxidation is identified by the temperature at which a significant mass gain (due to oxygen uptake) is observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, melting, and the enthalpy of reactions in this compound at high temperatures.

Methodology:

-

Sample Preparation: A small, known mass of this compound powder (typically 5-10 mg) is encapsulated in a crucible (e.g., platinum). An empty, sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC cell. A controlled atmosphere (e.g., argon) is maintained.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) to a desired maximum temperature.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic peaks indicate melting or other phase transitions, while exothermic peaks can indicate crystallization or chemical reactions.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To study the phase stability, crystal structure changes, and thermal expansion of this compound at elevated temperatures.

Methodology:

-

Sample Preparation: A flat, smooth surface of a sintered this compound pellet or a thin layer of powder on a high-temperature resistant sample holder is prepared.

-

Instrument Setup: The sample is mounted in a high-temperature furnace chamber integrated into an X-ray diffractometer. The chamber allows for heating in a controlled atmosphere (e.g., vacuum or inert gas).

-

Heating Program: The sample is heated to various desired temperatures, with sufficient holding time at each temperature to ensure thermal equilibrium.

-

Data Acquisition: At each temperature step, an XRD pattern is collected by scanning a range of 2θ angles.

-

Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. Changes in peak positions are used to calculate the lattice parameters and thermal expansion coefficients. The absence of new peaks or the disappearance of existing ones indicates phase stability.

Visualizing Thermal Stability Analysis and Degradation Pathways

The following diagrams illustrate the workflow for analyzing the thermal stability of this compound and the mechanisms of its degradation at high temperatures.

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Logical relationships of this compound degradation pathways under different high-temperature environments.

Conclusion

This compound stands out as a material with exceptional thermal stability, making it suitable for a multitude of high-temperature applications. Its performance is, however, intricately linked to the operational atmosphere and its contact with other materials. While it remains stable in inert environments up to its melting point, its susceptibility to oxidation at temperatures above 600°C and its reactivity with certain metals are critical design considerations. A thorough understanding of these high-temperature behaviors, facilitated by analytical techniques such as TGA, DSC, and HT-XRD, is essential for the reliable application and future development of this compound-based materials.

References

- 1. Optimum pyrolysis conditions to prepare the most crystalline this compound powder from boric acid–mannitol complex ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. tms.org [tms.org]

- 5. researchgate.net [researchgate.net]

- 6. Ceramic Materials Characterization Using X-Ray Diffraction | 2017-05-01 | Ceramic Industry [ceramicindustry.com]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to Covalent Bonding in Boron Carbide's Icosahedral Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron carbide (B₄C) is a ceramic material renowned for its exceptional hardness, low density, high thermal stability, and chemical inertness, making it a subject of intense research for a wide array of applications, including as an abrasive, in armor systems, and for nuclear applications.[1][2] The remarkable properties of this compound are intrinsically linked to its unique and complex crystal structure, which is dominated by icosahedral units of boron atoms held together by a strong network of covalent bonds. This guide provides a detailed technical examination of the covalent bonding within the icosahedral framework of this compound, presenting quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding for researchers and professionals in materials science and related fields.

The crystal structure of this compound is typically described by a rhombohedral unit cell (space group R-3m) containing fifteen atoms.[2][3] This structure is characterized by B₁₂ icosahedra located at the vertices of the rhombohedron, which are interconnected by three-atom chains aligned along the main diagonal.[2][3] The stoichiometry of this compound can vary, with carbon content ranging from approximately 9% to 20% atomic percent, which influences the precise atomic arrangement and bonding characteristics.[4] The "ideal" B₄C is often represented as B₁₂C₃, but the most commonly found stable form is closer to B₁₃C₂.[1][2]

Covalent Bonding in the Icosahedral Framework

The covalent bonding in this compound can be categorized into two primary types: intra-icosahedral bonds (within the B₁₂ or substituted icosahedra) and inter-icosahedral bonds (connecting the icosahedra to each other and to the three-atom chains).

Intra-Icosahedral Bonding

The B₁₂ icosahedron is an electron-deficient structure. Each boron atom has three valence electrons, but within the icosahedron, it is bonded to five other boron atoms.[5] This electron deficiency is accommodated through the formation of three-center two-electron bonds, in addition to conventional two-center two-electron bonds, leading to a highly stable and rigid structure.[5][6]

The boron atoms within the icosahedron occupy two distinct crystallographic sites: six polar sites and six equatorial sites.[1][6] In carbon-substituted icosahedra, such as (B₁₁C), the carbon atom preferentially occupies a polar site.[4][7]

Inter-Icosahedral Bonding

The icosahedra are covalently linked to neighboring icosahedra and the three-atom chains. These inter-unit bonds are crucial to the overall stability and hardness of the material. The equatorial boron atoms of the icosahedra form bonds with the atoms of the three-atom chain, while the polar atoms can form direct bonds with atoms of adjacent icosahedra.[1][7] There has been considerable debate regarding the relative strengths of the intra- and inter-icosahedral bonds, with some studies suggesting that the inter-icosahedral bonds are stronger, a concept termed an "inverted molecular solid".[1]

The three-atom chain is most commonly a C-B-C arrangement.[2][4] However, depending on the stoichiometry, other configurations such as C-C-C or B-B-C can also be present. The bonding within this chain is also covalent and contributes significantly to the material's properties.

Quantitative Bonding Data

The following tables summarize key quantitative data related to the covalent bonding in this compound, compiled from various experimental and theoretical studies.

| Bond Type | Description | Typical Bond Length (Å) | References |

| Intra-Icosahedral B-B | Bonds between boron atoms within the B₁₂ icosahedron. | 1.74 - 1.82 | [8] |

| Inter-Icosahedral B-B | Direct bonds between boron atoms of adjacent icosahedra. | 1.72 - 1.80 | [8] |

| Icosahedral B-C | Bonds between a boron atom in the icosahedron and a carbon atom in the chain. | 1.60 - 1.76 | [8] |

| Chain C-B | Bonds between the central boron atom and the terminal carbon atoms of the C-B-C chain. | 1.42 - 1.43 | [8] |

| Chain B-C | Bond between a boron atom and a carbon atom within the chain. | 1.66 | [9] |

| Chain C-C | In some carbon-rich configurations, a C-C bond can exist in the chain. | 1.33 | [9] |

Table 1: Summary of Covalent Bond Lengths in this compound.

| Parameter | Value | References |

| Space Group | R-3m (No. 166) | [2] |

| Lattice Constants (Hexagonal Setting) | a ≈ 5.6 Å, c ≈ 12.1 Å | [2][4] |

| Density | ~2.52 g/cm³ | [2] |

| Vickers Hardness | >30 GPa | [2] |

| Elastic Modulus | ~460 GPa | [2] |

Table 2: Key Crystallographic and Mechanical Properties of this compound.

Experimental and Computational Protocols

The determination of the bonding characteristics in this compound relies on a combination of sophisticated experimental techniques and theoretical calculations.

Experimental Methodologies

-

X-ray and Neutron Diffraction: These are the primary techniques used to determine the crystal structure of this compound. Single-crystal or powder diffraction patterns are collected and analyzed to refine the atomic positions, lattice parameters, and bond lengths.[1][4]

-

Protocol: A monochromatic X-ray or neutron beam is directed at a this compound sample. The diffracted beams are collected by a detector as a function of the scattering angle. The resulting diffraction pattern is then indexed, and the crystal structure is solved and refined using crystallographic software.

-

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques provide information about the bonding environment by probing the vibrational modes of the atoms. Specific peaks in the Raman and IR spectra can be assigned to particular bond stretching and bending modes within the icosahedra and the three-atom chains.[1]

-

Protocol: For Raman spectroscopy, a laser is focused on the sample, and the inelastically scattered light is collected and analyzed by a spectrometer. For IR spectroscopy, a beam of infrared light is passed through the sample, and the absorption of light at different frequencies is measured.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹¹B and ¹³C NMR, is a powerful tool for probing the local atomic environments. It can distinguish between different crystallographic sites and provide information about the coordination and bonding of boron and carbon atoms.[7]

-

Protocol: A solid sample of this compound is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting NMR signal is detected and Fourier transformed to obtain the NMR spectrum.

-

-

Atom Probe Tomography (APT): This technique allows for three-dimensional atomic-scale imaging and chemical analysis, providing insights into the spatial distribution of elements and the structure of interfaces.[10]

-

Protocol: A needle-shaped specimen is subjected to a high electric field and laser pulses, causing individual atoms to be field evaporated and detected by a position-sensitive detector. This allows for the reconstruction of the atomic arrangement.

-

Computational Methodologies

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to calculate the electronic structure of materials. It is widely employed to predict the stable crystal structures, bond lengths, bond energies, and electronic properties of this compound.[4][11]

-

Protocol: The atomic structure of this compound is used as input for a DFT calculation. The Kohn-Sham equations are solved self-consistently to obtain the ground-state energy and electronic wavefunctions. From these, various properties such as bond lengths, electronic band structure, and density of states can be derived.

-

Visualization of Covalent Bonding

The following diagrams, generated using the DOT language, illustrate the key bonding arrangements in the icosahedral structure of this compound.

Intra-icosahedral bonding within a B12 unit.

Inter-icosahedral and icosahedron-chain bonding.

Experimental and computational workflow for characterizing this compound bonding.

Conclusion

The covalent bonding in this compound's icosahedral structure is a complex interplay of two-center and three-center bonds, both within and between the fundamental B₁₂ (or substituted) icosahedral units and the interconnecting atomic chains. This intricate bonding network is the origin of this compound's exceptional material properties. A comprehensive understanding of these covalent interactions, facilitated by advanced experimental and computational techniques, is paramount for the rational design and development of new materials with tailored properties for a variety of demanding applications. The data and methodologies presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of this remarkable material.

References

- 1. roaldhoffmann.com [roaldhoffmann.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. materialsdesigninfo.com [materialsdesigninfo.com]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Breaking the icosahedra in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

Electronic properties of boron carbide as a p-type semiconductor

An In-depth Technical Guide on the Electronic Properties of Boron Carbide as a p-Type Semiconductor

For Researchers, Scientists, and Drug Development Professionals

This compound (B₄C) is a ceramic material renowned for its exceptional hardness, low density, and high thermal stability.[1][2] Beyond its well-known mechanical attributes, this compound exhibits intriguing electronic properties, functioning as a p-type semiconductor, particularly at elevated temperatures.[3][4] This characteristic, combined with its chemical inertness, makes it a promising candidate for electronic and thermoelectric applications in extreme environments where conventional semiconductors fail.[4][5] This guide provides a comprehensive overview of the core electronic properties of p-type this compound, detailing its conduction mechanisms, experimental characterization protocols, and the factors influencing its electrical behavior.

Electronic Structure and Conduction Mechanism

This compound possesses a complex rhombohedral crystal structure composed of B₁₂ icosahedra and a three-atom linear chain (often C-B-C) connecting them.[6][7] This intricate structure gives rise to its unique electronic band structure. The material is a semiconductor, characterized by an energy band gap estimated to be around 2.09 eV.[6][8] However, the presence of multiple mid-bandgap states complicates its electronic behavior.[8]

The electronic properties of this compound are dominated by a hopping-type transport mechanism.[6] Unlike conventional semiconductors where charge carriers (electrons and holes) move freely within their respective bands, in this compound, the charge carriers are localized and "hop" between available sites.[9] This is often described as polaronic or small bipolaron hopping, where the charge carrier and its associated lattice distortion move together.[9][10] The p-type conductivity arises from a high density of hole-like charge carriers, estimated to be around 10²¹ cm⁻³.[10][11] All attempts to produce n-type this compound through doping have been unsuccessful, as the high concentration of acceptors would require an impractically high level of donor atoms to compensate.[12]

Figure 1: Hopping conduction mechanism in p-type this compound.

Quantitative Electronic Properties

The electronic and thermoelectric properties of this compound can vary depending on its stoichiometry, purity, and microstructure. The following table summarizes typical quantitative data reported in the literature.

| Property | Symbol | Value Range | Units | References |

| Band Gap | Eg | ~2.09 | eV | [6][8] |

| Carrier Concentration | p | > 10²¹ | cm⁻³ | [9][10][11] |

| Electrical Conductivity | σ | 1 - 100 | S/cm | [10][13] |

| Seebeck Coefficient | S | 150 - 300 | µV/K | [9][11][12] |

| Thermal Conductivity | κ | 17 - 42 | W/m·K | [14][15] |

| Carrier Mobility | µ | 0.1 - 1.0 | cm²/V·s | [13][16] |

Thermoelectric Properties

This compound is considered a promising material for high-temperature thermoelectric applications.[1][3] This is due to its unusual combination of a relatively high, thermally activated electrical conductivity, a low thermal conductivity, and a large Seebeck coefficient that increases with temperature.[9][10] The Seebeck coefficient, a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference, is anomalously large in this compound, often exceeding 200 µV/K at temperatures above 150 K.[11] This behavior is characteristic of polaronic hopping between inequivalent sites within the material's disordered structure.[9]

Experimental Protocols

The characterization of this compound's electronic properties involves a series of synthesis and measurement techniques.

Synthesis Methods

-

Carbothermal Reduction: This is a common method for producing this compound powders, involving the reduction of boron oxide with carbon at high temperatures in an electric arc furnace.[2][17]

-

Chemical Vapor Deposition (CVD): This technique is used to grow high-purity thin films of this compound. It allows for precise control over the film's properties.[18][19]

-

Magnetron Sputtering: A physical vapor deposition method used to deposit thin films of this compound onto various substrates. By controlling parameters like bias voltage and temperature, the film's density and mechanical properties can be tailored.[20]

-

Spark Plasma Sintering (SPS): This technique is used to densify this compound powders into bulk samples with high relative densities (>99%), which is crucial for accurate property measurements.[21]

Characterization Techniques

-

Structural and Morphological Analysis:

-

X-Ray Diffraction (XRD): Used to determine the phase composition and crystal structure of the synthesized this compound.[22][23]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to inspect the microstructure, morphology, and particle size of the material.[22][23]

-

-

Electrical Property Measurements:

-

Four-Point Probe Measurement: This is the standard method for measuring electrical resistivity (the inverse of conductivity). A current is applied through two outer probes, and the voltage is measured across two inner probes, eliminating contact resistance from the measurement.

-

Hall Effect Measurement: This technique is used to determine the carrier type (p-type in this case), carrier concentration, and carrier mobility. A magnetic field is applied perpendicular to the direction of current flow in the sample, and the resulting transverse Hall voltage is measured.

-

-

Seebeck Coefficient Measurement:

-

A temperature gradient (ΔT) is established across the length of the this compound sample.

-

The resulting thermoelectric voltage (ΔV) is measured between the hot and cold ends of the sample.

-

The Seebeck coefficient (S) is calculated as S = -ΔV / ΔT.

-

-

Optical Property Measurements:

-

Spectroscopic Ellipsometry: This non-destructive technique is used to determine the optical constants (refractive index and extinction coefficient) of thin films over a wide spectral range. These constants can then be used to model and calculate the material's band gap.[19]

-

Figure 2: Experimental workflow for this compound synthesis and characterization.

Factors Influencing Electronic Properties

Several factors can significantly alter the electronic properties of this compound:

-

Stoichiometry: The homogeneity range of this compound extends from approximately B₄C to B₁₀C.[24] The carbon concentration influences the concentration of bipolarons, which in turn affects the Seebeck coefficient and electrical conductivity.[11]

-

Doping: The introduction of other elements can modify the electronic properties. For instance, silicon doping has been shown to reduce the level of amorphization under high pressure, which can impact electronic stability.[25]

-

Microstructure and Defects: Planar defects such as twins and stacking faults, as well as inhomogeneous carbon distribution, can modify the bonding nature and electronic structure, leading to differences in electrical conductivity and the Seebeck coefficient.[26] The presence of disorder is considered a key factor in the inequivalence of hopping sites, which gives rise to the material's anomalous Seebeck coefficient.[9]

Conclusion

This compound stands out as a robust p-type semiconductor with a unique charge transport mechanism based on carrier hopping. Its high carrier concentration, coupled with an anomalously large Seebeck coefficient and low thermal conductivity, positions it as a strong candidate for high-temperature thermoelectric power generation and other specialized electronic devices operating in harsh conditions. Further research into controlling its stoichiometry, defect density, and microstructure will be key to optimizing its electronic properties for next-generation applications.

References

- 1. precision-ceramics.com [precision-ceramics.com]

- 2. youtube.com [youtube.com]

- 3. precision-ceramics.com [precision-ceramics.com]

- 4. researchgate.net [researchgate.net]

- 5. heegermaterials.com [heegermaterials.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. roaldhoffmann.com [roaldhoffmann.com]

- 8. This compound: A Comprehensive Overview | Borates Today [borates.today]

- 9. Anomalous Seebeck Coefficient in Boron Carbides | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 10. High Temperature Thermoelectric Properties of this compound (Conference) | OSTI.GOV [osti.gov]

- 11. Seebeck effect in the boron carbides - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. boroptik.com.tr [boroptik.com.tr]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Recent Advances in this compound: Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 18. shop.nanografi.com [shop.nanografi.com]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. 6ccvd.com [6ccvd.com]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] On Microstructure and Electronic Properties of this compound | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Electrical transport and thermoelectric properties of this compound nanowires | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis of Boron Carbide: History, Discovery, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron carbide (B₄C), a material of significant scientific and industrial interest, stands out for its exceptional hardness, low density, and high thermal stability. This in-depth technical guide provides a comprehensive overview of the history and discovery of this compound synthesis, tracing its evolution from early laboratory curiosities to large-scale industrial production. The core of this document is a detailed exploration of the primary synthesis methodologies, including carbothermal reduction, magnesiothermic reduction, chemical vapor deposition (CVD), and synthesis from polymer precursors. Each method is presented with detailed experimental protocols and quantitative data to facilitate replication and further research. Signaling pathways, experimental workflows, and logical relationships are visually represented through diagrams generated using Graphviz, offering a clear and concise understanding of the complex processes involved.

A Historical Journey: The Discovery and Early Synthesis of this compound

This compound was first identified in the mid-19th century as a byproduct in the synthesis of metal borides, though its exact chemical formula remained elusive.[1] It was not until 1894 that the French chemist Henri Moissan first synthesized this compound by reducing boron trioxide with carbon in an electric arc furnace.[2] However, the commercially recognized stoichiometric formula of B₄C was only established in the 1930s.[1]

Early synthesis efforts were primarily focused on high-temperature methods. The pioneering work of Moissan laid the foundation for the carbothermal reduction process, which remains the dominant method for industrial-scale production today.[3] Another early method involved the use of magnesium to reduce boron trioxide in the presence of carbon.[2] These initial discoveries paved the way for the development of more sophisticated and controlled synthesis techniques in the subsequent decades, driven by the increasing demand for high-performance ceramic materials in various technological fields.

Key Synthesis Methodologies: A Detailed Examination

The synthesis of this compound has evolved significantly since its discovery, with numerous methods being developed to control purity, particle size, morphology, and cost. This section provides a detailed technical overview of the most prominent synthesis routes.

Carbothermal Reduction

Carbothermal reduction is the most widely used method for the commercial production of this compound due to its cost-effectiveness and scalability.[3] The process involves the high-temperature reaction between a boron source, typically boric acid (H₃BO₃) or boron trioxide (B₂O₃), and a carbon source, such as carbon black or graphite.

Experimental Protocol:

A typical carbothermal reduction process involves the following steps:

-

Precursor Preparation: Boric acid and a carbon source are intimately mixed in a desired molar ratio. For instance, a B₂O₃/C molar ratio of 0.75:1 to 4:1 can be used.[4] The mixture is often pelletized to ensure good contact between the reactants.

-

Dehydration and Pyrolysis: If boric acid is used, it is first dehydrated to boron trioxide by heating. The mixture is then pyrolyzed to form a precursor composed of B₂O₃ and carbon.[4]

-

High-Temperature Reaction: The precursor is heated in a furnace, typically an electric arc furnace, under an inert atmosphere (e.g., argon) to high temperatures, generally ranging from 1600°C to 2300°C.[3][4] The reaction time can vary from 0.5 to several hours.[3]

-

Product Purification: The resulting this compound is often in the form of a hard, agglomerated mass that requires crushing and milling to obtain a fine powder. Unreacted carbon and other impurities are typically removed by washing with acids.

Quantitative Data for Carbothermal Reduction:

| Parameter | Value | Reference |

| Starting Materials | Boric Acid (H₃BO₃), Boron Trioxide (B₂O₃), Carbon Black, Graphite | [3][4] |

| B₂O₃/C Molar Ratio | 0.75:1 to 4:1 | [4] |

| Reaction Temperature | 1600°C - 2300°C | [3][4] |

| Reaction Time | 0.5 - 20 hours | [3][4] |

| Atmosphere | Argon | [4] |

| Product Purity | High, but can contain free carbon | [3] |

| Particle Size | Sub-micron to several microns (after milling) | [4] |

Logical Relationship for Carbothermal Reduction:

References

An In-depth Technical Guide to the Core Characteristics of Boron Carbide Nanoparticles

This technical guide provides a comprehensive overview of the fundamental characteristics of boron carbide (B₄C) nanoparticles, tailored for researchers, scientists, and drug development professionals. This compound, an advanced ceramic material, exhibits a unique combination of exceptional hardness, low density, high thermal stability, and chemical inertness, making it a promising candidate for a wide range of applications, including drug delivery and advanced therapies.[1][2][3][4]

Fundamental Properties of this compound Nanoparticles

This compound is a covalent material composed of boron and carbon atoms, typically in a B₄C stoichiometry.[2][5] Often referred to as "black diamond," it is one of the hardest materials known, surpassed only by diamond and cubic boron nitride.[6] At the nanoscale, these properties are retained and can be tailored for specific applications.

Physical and Chemical Properties

This compound nanoparticles are typically grayish-black powders.[3] They are chemically stable and do not react with acid or alkali solutions.[2][5] This high chemical resistance is a significant advantage for biomedical applications, ensuring the stability of the nanoparticles in physiological environments.[7]

A key characteristic of this compound is its large neutron absorption cross-section, which is fundamental to its application in Boron Neutron Capture Therapy (BNCT).[2][4][5][7] This property allows the boron-10 (B1234237) isotope, naturally present in boron, to capture thermal neutrons and subsequently release high-energy alpha particles and lithium-7 (B1249544) nuclei, which can selectively destroy cancer cells that have taken up the nanoparticles.[4]

The following tables summarize the key quantitative properties of this compound nanoparticles reported in the literature.

Table 1: Physical and Chemical Properties of this compound Nanoparticles

| Property | Value | References |

| Chemical Formula | B₄C | [3] |

| Molar Mass | 55.26 g/mol | [3] |

| Density | 2.52 g/cm³ | [2][3] |

| Melting Point | ~2350 - 2763 °C | [2][3][5] |

| Boiling Point | ~3500 °C | [2][3][5] |

| Appearance | Grayish-black powder | [3] |

| Purity | Up to 99.5+% | [5] |

| Specific Surface Area | > 42 m²/g | [2] |

Table 2: Mechanical Properties of this compound

| Property | Value | References |

| Hardness (Mohs) | ~9.3 | [2] |

| Young's Modulus | 362 - 472 GPa | [8][9][10] |

| Compressive Strength | 2583 - 5687 MPa | [10] |

| Bending Strength | > 400 MPa | [2] |

Table 3: Physicochemical Characteristics of this compound Nanoparticle Suspensions

| Property | Value | References |

| Hydrodynamic Diameter | 29 ± 7 nm to 66 ± 5 nm (fraction dependent) | [11] |

| Zeta Potential | Negative and independent of pH (in the tested range) | [11][12] |

Synthesis and Characterization of this compound Nanoparticles

Several methods are employed for the synthesis of this compound nanoparticles, each offering distinct advantages in terms of particle size control, purity, and scalability.

Synthesis Methodologies

2.1.1. Direct Synthesis from Elements

This method involves the direct reaction of boron and carbon powders at high temperatures.

-

Experimental Protocol:

-

Amorphous boron powder and carbon soot are used as precursors.[4]

-

The boron powder is placed in a graphite (B72142) crucible, followed by a layer of carbon soot.[4]

-

The crucible is heated to temperatures ranging from 1400 to 1700 °C for approximately 2 hours under an argon atmosphere.[4]

-

The resulting product is then subjected to grinding and purification processes to obtain the desired nanoparticles.[4]

-

2.1.2. Ball Milling

Ball milling is a mechanical method used to reduce the size of bulk this compound material to the nanoscale.

-

Experimental Protocol:

-

Bulk this compound is crushed into a coarse powder.[2]

-

The powder is loaded into a ball mill with grinding media (e.g., hardened steel or ceramic balls).

-

The milling process is carried out for a specific duration and at a set rotational speed to achieve the desired particle size.[13]

-

Process parameters such as milling time, ball-to-powder weight ratio, and milling speed are optimized to control the final particle size and distribution.[13]

-

2.1.3. Chemical Vapor Deposition (CVD)

CVD is a versatile technique that allows for the synthesis of high-purity this compound thin films and nanoparticles.[14][15][16][17]

-

Experimental Protocol:

-

Gaseous precursors containing boron (e.g., boron trichloride, BCl₃) and carbon (e.g., methane, CH₄) are introduced into a reaction chamber.[2]

-

The precursors decompose and react on a heated substrate at temperatures typically ranging from 1200 to 1600 °C.[2]

-

The newly formed this compound nanoparticles are collected from the substrate.

-

Process parameters such as precursor flow rates, temperature, and pressure are controlled to tailor the nanoparticle characteristics.[16]

-

Characterization Techniques

A suite of analytical techniques is employed to characterize the fundamental properties of the synthesized this compound nanoparticles.

-

Experimental Protocol:

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology, size, and distribution of the nanoparticles.[4][18]

-

X-ray Diffraction (XRD): XRD is utilized to determine the crystal structure and phase purity of the this compound nanoparticles.[4][18]

-

Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the nanoparticle surface and can be used to determine particle size distribution.[4]

-

Dynamic Light Scattering (DLS): DLS is employed to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid medium.[4][11]

-

Zeta Potential Measurement: This technique is used to determine the surface charge of the nanoparticles in a suspension, which is a critical factor for their stability and interaction with biological systems.[11][12]

-

Applications in Drug Development

The unique properties of this compound nanoparticles make them highly attractive for applications in drug delivery and cancer therapy, particularly in the context of Boron Neutron Capture Therapy (BNCT).

Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation therapy that relies on the selective accumulation of boron-10 in tumor cells.[4][7][19][20][21] When irradiated with a beam of thermal neutrons, the boron-10 atoms capture these neutrons and undergo a nuclear reaction, releasing highly energetic alpha particles and lithium-7 ions that cause localized damage to the cancer cells, while sparing the surrounding healthy tissue.[4][7][19]

Functionalization for Targeted Delivery

To enhance the selective uptake of this compound nanoparticles by cancer cells, their surfaces can be functionalized with targeting moieties such as antibodies or peptides.[1][7][22][23][24]

-

Experimental Protocol for Antibody Functionalization:

-

This compound nanoparticles are suspended in a suitable buffer.

-

Antibodies that target receptors overexpressed on cancer cells, such as the low-density lipoprotein receptor (LDLR) or the epidermal growth factor receptor (EGFR), are added to the nanoparticle suspension.[7][23]

-

The mixture is incubated to allow for the physical adsorption of the antibodies onto the nanoparticle surface.[7]

-

The functionalized nanoparticles are then purified to remove any unbound antibodies.

-

The successful functionalization can be confirmed by techniques such as immunoenzymatic assays and by measuring changes in the zeta potential.[25]

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to this compound nanoparticles.

Caption: Workflow for the synthesis and characterization of B₄C nanoparticles.

Caption: Targeted delivery of B₄C nanoparticles to cancer cells.

Caption: Experimental workflow for in vitro Boron Neutron Capture Therapy (BNCT).

References

- 1. Functionalization and cellular uptake of this compound nanoparticles. The first step toward T cell-guided boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. azonano.com [azonano.com]

- 4. mdpi.com [mdpi.com]

- 5. medium.com [medium.com]

- 6. nanorh.com [nanorh.com]

- 7. Functionalized this compound Nanoparticles as Active Boron Delivery Agents Dedicated to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jresm.org [jresm.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Conformal chemical vapor deposition of B4C thin films onto carbon nanotubes - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. azonano.com [azonano.com]

- 18. Synthesis and Characterization of this compound Nanoparticles as Potential Boron-Rich Therapeutic Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Functionalization and cellular uptake of this compound nanoparticles. The first step toward T cell-guided boron neutron capture therapy. | Semantic Scholar [semanticscholar.org]

- 23. Functionalized this compound Nanoparticles as Active Boron Delivery Agents Dedicated to Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.au.dk [pure.au.dk]

- 25. Boron-Rich this compound Nanoparticles as a Carrier in Boron Neutron Capture Therapy: Their Influence on Tumor and Immune Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety of Boron Carbide Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with boron carbide (B₄C) powder. This compound is an exceptionally hard ceramic material used in a variety of high-performance applications. Due to its particulate nature, understanding its toxicological profile and requisite safety measures is critical for professionals handling this substance. This document outlines the known health effects, exposure limits, and recommended safety protocols, supported by available quantitative data and experimental methodologies.

Toxicological Profile

This compound powder is generally considered to have low acute toxicity. However, it can cause mechanical irritation to the eyes and respiratory system. Long-term exposure to high concentrations of airborne particles may lead to more severe respiratory conditions. The toxicological data for this compound and related boron compounds are summarized below.

Acute Toxicity

This compound is not classified as acutely toxic. However, studies on boron compounds provide some insight into potential effects.

Table 1: Acute Toxicity Data for Boron and this compound

| Test Substance | Endpoint | Value | Species | Guideline |

| Boron | LD50 (Oral) | 650 mg/kg | Rat | - |

| This compound | LD50 (Dermal) | > 2000 mg/kg | Rat | - |

| Boron | LC50 (Inhalation) | > 5.08 mg/l | Rat | OECD Guideline 403 |

Irritation and Sensitization

Contact with this compound powder can cause mechanical irritation to the skin and eyes. Inhalation may also lead to respiratory tract irritation.

-

Eye Irritation : Direct contact with the powder can cause redness and pain.[1]

-

Skin Irritation : Prolonged contact may lead to mechanical irritation, particularly in skin folds or under tight clothing.[2]

-

Respiratory Irritation : Inhalation of dust may cause respiratory irritation, sneezing, coughing, and a burning sensation in the throat.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

This compound is not classified as a carcinogen by major regulatory bodies.[3] There is no evidence to suggest it is a germ cell mutagen or a reproductive toxin. However, one safety data sheet notes that a mixture containing diboron (B99234) trioxide may damage fertility or the unborn child.[2]

Nanoparticle-Specific Toxicity

Recent studies on this compound nanoparticles (B₄C-NPs) have revealed specific toxicological effects, particularly in in-vitro and in-vivo models.

Table 2: In-Vitro Cytotoxicity Data for this compound Nanoparticles

| Cell Line | Endpoint | Value | Reference |

| Human Pulmonary Alveolar Epithelial Cells (HPAEpiC) | IC₂₀ | 202.525 mg/L | [4] |

| Mouse Macrophages (RAW 264.7 and J774A.1) | IC₅₀ | 50 - 100 µg/mL | [5] |

Studies using the nematode Caenorhabditis elegans as an in-vivo model have shown that B₄C-NPs can induce reproductive and neurological toxicity, delay development, and reduce lifespan at concentrations ranging from 40 to 320 mg/L.[6][7][8]

Occupational Exposure Limits

Occupational exposure limits for this compound powder are typically governed by the standards for "Particulates Not Otherwise Regulated" or "General Dust."

Table 3: Occupational Exposure Limits for this compound Powder

| Organization | Limit | Value | Notes |

| OSHA (PEL) | TWA | 15 mg/m³ | Total Dust |

| OSHA (PEL) | TWA | 5 mg/m³ | Respirable Fraction |

| ACGIH (TLV) | TWA | 10 mg/m³ | Inhalable Particulates |

| NIOSH (REL) | TWA | 15 mg/m³ | General Dust |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. The following sections outline the standard protocols for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance following oral administration.

-

Principle : Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[6]

-

Sighting Study : A preliminary study is conducted with single animals to determine the appropriate starting dose for the main study.[6][9] The starting dose is selected based on existing data or, in its absence, is set at 300 mg/kg.[6][9]

-

Main Study : Based on the sighting study, groups of five animals are dosed. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses.[6]

-

Observations : Animals are observed for a minimum of 14 days for signs of toxicity, and body weight is recorded.[10] At the end of the study, a gross necropsy is performed on all animals.[10]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline assesses the health hazards from short-term exposure to an airborne substance.

-

Principle : The test evaluates systemic and local respiratory tract effects following a single inhalation exposure. It is used to estimate the median lethal concentration (LC₅₀).[11]

-

Test Conditions : Rodents, typically rats, are exposed in a dynamic airflow inhalation system for a standard duration of 4 hours.[11]

-

Procedure : A traditional LC₅₀ protocol involves exposing groups of animals to at least three concentrations. A Concentration x Time (C x t) protocol may also be used, where animals are exposed to various concentrations for multiple durations.[1][4]

-

Observations : Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and body weight changes for a 14-day observation period, followed by a comprehensive necropsy.[4][11]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This genotoxicity test detects micronuclei in the cytoplasm of interphase cells, which can indicate chromosomal damage.

-

Principle : The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei. It can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[12][13]

-

Cell Cultures : Human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[2][12]

-

Exposure : Cells are exposed to the test substance for 3 to 24 hours, with and without metabolic activation (S9 fraction).[2][12]

-

Analysis : The frequency of micronuclei in cells that have completed one cell division is determined. This is often facilitated by using cytochalasin B to block cytokinesis, resulting in binucleated cells.[12]

Biological Signaling Pathways

Recent research has begun to elucidate the effects of this compound nanoparticles on cellular signaling pathways.

TGF-beta Signaling Pathway

Studies on human primary alveolar epithelial cells have shown that this compound nanoparticles can affect the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. The canonical pathway involves the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[14]

Amino Acid Biosynthesis

The same study on alveolar epithelial cells indicated that this compound nanoparticles also affect amino acid biosynthesis processes.[4] Amino acid synthesis pathways are fundamental to cellular function, providing the building blocks for proteins and serving as precursors for other essential biomolecules. These pathways are intricately linked with central carbon metabolism, drawing precursors from glycolysis and the TCA cycle.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for respiratory and eye irritation, stringent safety protocols are necessary when handling this compound powder.

-

Engineering Controls : Handle in an enclosed, controlled process.[9] Use local exhaust ventilation to maintain airborne dust concentrations below occupational exposure limits.[9][11]

-

Respiratory Protection : If exposure limits are exceeded, a NIOSH-approved respirator for dusts should be worn.[3]

-

Eye Protection : Safety glasses with side shields or goggles are recommended.[3]

-

Skin Protection : Protective gloves and full-body protective clothing are advisable, especially when contact with dust is expected.[3]

-

Hygiene : Wash hands thoroughly before eating or smoking. Do not eat, drink, or smoke in work areas.[9]

Emergency Procedures

First Aid

-

Inhalation : Remove to fresh air. If symptoms such as coughing or shortness of breath develop, seek medical attention.[3]

-

Skin Contact : Wash the affected area with soap and water.[9]

-

Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention if irritation persists.[3]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

Spills and Leaks

-

Containment : Avoid dust formation.[9]

-

Cleanup : Use a vacuum cleaner equipped with a HEPA filter to recover spilled material.[3][9] Shoveling or sweeping should be done carefully to minimize dust generation.

-

Personal Protection : Wear appropriate PPE as described in Section 5 during cleanup.[3]

Conclusion